molecular formula C10H13NO2S B6696006 But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate

But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No.: B6696006
M. Wt: 211.28 g/mol
InChI Key: DSELWAZZXOHCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a but-3-en-2-yl group and a 2,4-dimethyl substitution on the thiazole ring, along with a carboxylate group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with but-3-en-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2 and 4 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: Lacks the but-3-en-2-yl group but shares the core thiazole structure.

    But-3-en-2-yl 1,3-thiazole-5-carboxylate: Similar structure but without the 2,4-dimethyl substitution.

    2-Methyl-1,3-thiazole-5-carboxylate: Contains a single methyl group and a carboxylate group.

Uniqueness

But-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the but-3-en-2-yl group and the 2,4-dimethyl substitution can enhance its interactions with molecular targets, potentially leading to more potent biological effects compared to similar compounds.

Properties

IUPAC Name

but-3-en-2-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-5-6(2)13-10(12)9-7(3)11-8(4)14-9/h5-6H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSELWAZZXOHCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OC(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.